D-Cys(4)-Terlipressin TFA Salt
Description
Properties
Molecular Formula |
C₅₄H₇₅F₃N₁₆O₁₇S₂ |
|---|---|
Molecular Weight |
1341.4 |
Synonyms |
D-Cys(4)-Terlypressin TFA Salt |
Origin of Product |
United States |
Scientific Research Applications
Vascular Research
D-Cys(4)-Terlipressin has been utilized in studies examining its effects on vascular tone and blood pressure regulation. Research indicates that it can effectively reduce visceral blood flow with minimal impact on systemic blood pressure, making it a valuable tool in understanding vascular dynamics under pathological conditions .
Hepatic Studies
In hepatic research, D-Cys(4)-Terlipressin has been shown to significantly decrease portal vein pressure, which is crucial in managing portal hypertension associated with liver cirrhosis. Studies have demonstrated that its administration leads to a marked reduction in the need for blood transfusions during acute bleeding episodes from esophageal varices .
Renal Function Studies
The compound's role in renal perfusion has been investigated, revealing that it may enhance renal blood flow in certain acute kidney injury models. This effect is particularly relevant in scenarios where maintaining renal perfusion is critical for patient outcomes .
Data Tables
Case Study 1: Esophageal Variceal Bleeding
A double-blind study involving patients with esophageal variceal bleeding demonstrated that those treated with terlipressin had a 40% lower transfusion requirement compared to placebo, highlighting its efficacy in managing acute hemorrhagic events .
Case Study 2: Septic Shock Management
In a clinical trial assessing the use of D-Cys(4)-Terlipressin in septic shock patients, significant improvements in mean arterial pressure were observed within hours of administration, suggesting rapid onset of action and potential for improving hemodynamic stability .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Pharmacological Properties
Key Differences :
- However, D-cysteine requires D-amino acid oxidase for metabolism, which is absent in some tissues, limiting systemic activation .
- Salt Form : TFA salts improve solubility and purity during synthesis compared to acetate, a common salt form for peptide APIs .
Pharmacokinetic and Efficacy Comparisons
Table 2: Pharmacokinetic Data
Critical Insights :
- Clinical Efficacy : Terlipressin acetate demonstrates proven efficacy in HRS, with a 45–50% response rate in trials . D-Cys(4)-Terlipressin TFA lacks clinical data but shows preclinical promise in ischemia models .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a polystyrene-based Rink amide resin (0.3–0.7 mmol/g loading capacity), which provides a stable amide linkage for C-terminal anchoring. For D-Cys(4)-Terlipressin, Fmoc-protected D-Cys(Trt) is coupled at position 4 using a 3:1 molar excess relative to resin capacity. Activation reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) facilitate carboxylate activation, with DIEA (N,N-diisopropylethylamine) maintaining a pH >8 for efficient coupling.
Sequential Amino Acid Coupling
The linear peptide sequence (Gly-Lys-Pro-Cys(4)-Tyr-Phe-Gln-Asn-Cys(9)-Pro-Lys-Gly-NH₂) is assembled from C- to N-terminus. Critical adjustments for D-Cys incorporation include:
-
Extended coupling times (60–90 minutes vs. 50 minutes for L-amino acids) to compensate for steric hindrance.
-
Double coupling cycles with 4-equivalent amino acid excess to ensure >99% stepwise yield.
-
Sidechain protections: Trt (trityl) for Cys, tBu (tert-butyl) for Tyr, and Boc (tert-butoxycarbonyl) for Lys.
Disulfide Bridge Formation via On-Resin Cyclization
Oxidative Cyclization Conditions
Intramolecular disulfide bond formation between Cys(4) and Cys(9) is achieved using iodine (I₂) in DMF (10 mL/g resin) at 25°C for 4–6 hours. The D-cysteine configuration necessitates a 20% higher iodine concentration (0.02 M vs. 0.016 M for L-Cys) to overcome reduced nucleophilicity. Post-cyclization, residual iodine is quenched with ascorbic acid, and the resin is washed sequentially with DMF, DCM, and methanol.
Cyclization Efficiency Monitoring
Analytical HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) confirms cyclization success by observing a retention time shift from 14.2 minutes (linear precursor) to 16.8 minutes (cyclized product). Mass spectrometry (MS) verifies the expected molecular weight (1228.4 Da) with <0.1% uncyclized impurity.
Acidolytic Cleavage and Sidechain Deprotection
TFA-Based Cleavage Cocktails
The cyclized peptide-resin is treated with a cleavage mixture containing 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for 2–3 hours. This formulation concurrently cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, tBu). For D-Cys(4)-containing peptides, cleavage times are reduced by 15% to minimize racemization at the D-configuration site.
Crude Product Isolation
Post-cleavage, the peptide is precipitated in methyl tert-butyl ether (MTBE), yielding a white powder with 85–87% crude purity. Centrifugation and lyophilization remove residual TFA, achieving residual solvent levels <0.5% (w/w).
Purification and TFA Salt Conversion
Reversed-Phase HPLC (RP-HPLC) Parameters
Crude peptide is dissolved in 0.1% TFA/water, filtered (0.45 μm), and injected onto the column. Fraction collection targets the main UV peak (220 nm), with acetonitrile removed via rotary evaporation.
TFA Counterion Standardization
To ensure consistent TFA salt stoichiometry, the purified peptide is lyophilized from a 1% acetic acid solution, replacing residual acetic acid with TFA vapors during secondary drying. Ion chromatography confirms TFA content at 2.8–3.2 equivalents per peptide molecule.
Analytical Characterization and Quality Control
Purity and Impurity Profiling
| Analytical Metric | Result | Specification |
|---|---|---|
| HPLC Purity | 99.5% | ≥98.0% |
| Largest Single Impurity | 0.10% | ≤0.20% |
| Total Impurities | 0.45% | ≤1.00% |
| TFA Content | 3.0% (w/w) | 2.5–3.5% (w/w) |
UPLC-MS/MS identifies major impurities as deamidated species (Asn→Asp) and truncated sequences lacking Gly residues.
Structural Confirmation
-
Circular Dichroism (CD) : A negative band at 208 nm and positive band at 192 nm confirm β-turn secondary structure, consistent with native vasopressin analogs.
-
NMR Spectroscopy : ¹H-NMR (600 MHz, D₂O) resolves D-Cys(4) α-proton at δ 3.98 ppm (vs. δ 4.12 ppm for L-Cys), confirming stereochemical integrity.
Scalability and Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
